4',5'-Dinitrofluorescein (DNF): Structure, Properties, and Applications
4',5'-Dinitrofluorescein (DNF): Structure, Properties, and Applications
The following technical guide details the chemical structure, photophysical properties, synthesis, and applications of 4',5'-Dinitrofluorescein (DNF) .
Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Assay Developers
Executive Summary
4',5'-Dinitrofluorescein (often abbreviated as DNF or DNFL) is a xanthene-based dye derivative primarily utilized as a non-fluorescent quencher in biochemical assays. While its nomenclature often causes confusion—commercial catalogs frequently refer to it as 4',5'-substituted (implying the phthalic ring), structural evidence places the nitro groups at the 4 and 5 positions of the xanthene ring .
Unlike its parent compound fluorescein, DNF exhibits a near-zero fluorescence quantum yield (
Chemical Identity & Structural Analysis[1]
Nomenclature and Isomerism
The naming of this compound requires precise distinction between the xanthene and phthalic numbering systems.
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Common/Commercial Name: 4',5'-Dinitrofluorescein[1][2][3][4][5]
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Systematic Name (IUPAC): 2-(6-hydroxy-4,5-dinitro-3-oxo-3H-xanthen-9-yl)benzoic acid
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CAS Number: 24545-86-6
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Structural Reality: The nitro groups are located on the xanthene moiety at positions 4 and 5 (adjacent to the phenolic oxygen and the bridgehead carbon). This substitution pattern is critical for its quenching properties.
Molecular Structure Diagram
The following diagram illustrates the connectivity and the specific location of the nitro groups on the xanthene core.
Caption: Structural derivation of 4,5-Dinitrofluorescein showing the site-specific nitration on the xanthene core.
Photophysical Properties
The introduction of nitro groups drastically alters the electronic landscape of the fluorescein scaffold.
Spectral Characteristics
| Property | Value | Notes |
| Absorbance Max ( | 434 nm (Neutral)519 nm (Dianion) | Bathochromic shift compared to fluorescein (490 nm) in basic media. |
| Extinction Coefficient ( | ~23,000 M⁻¹cm⁻¹ (Neutral)~34,000 M⁻¹cm⁻¹ (Dianion) | Lower than fluorescein (~76,000 M⁻¹cm⁻¹), indicating reduced oscillator strength. |
| Fluorescence Quantum Yield ( | < 0.003 (0.3%) | Effectively non-fluorescent. Acts as a dark quencher. |
| pKa Values | pKa₁ ≈ 2.6 (Phenolic -OH)pKa₂ ≈ 5.0 (Carboxyl) | Significantly more acidic than fluorescein (pKa ~6.4) due to electron-withdrawing -NO₂ groups. |
| Appearance | Yellow-Orange Powder | Forms yellow solutions in organic solvents; orange/red in alkaline water. |
Quenching Mechanism
DNF functions primarily through Förster Resonance Energy Transfer (FRET) and static quenching .
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Spectral Overlap: The absorption spectrum of DNF (broad band ~400–550 nm) overlaps perfectly with the emission spectrum of Fluorescein (emission max ~520 nm).
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Energy Transfer: When DNF is in close proximity (10–100 Å) to a fluorophore, the excited state energy of the donor is non-radiatively transferred to DNF.
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Dissipation: DNF dissipates the energy as heat (vibrational relaxation) rather than photons, effectively silencing the donor.
Synthesis and Purification Protocol
Objective: Synthesis of 4,5-dinitrofluorescein via controlled nitration of fluorescein.
Reagents and Equipment
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Precursor: Fluorescein (free acid).
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Solvent: Glacial Acetic Acid.
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Reagent: Concentrated Nitric Acid (70%).
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Equipment: Round-bottom flask, ice bath, reflux condenser, vacuum filtration setup.
Step-by-Step Methodology
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Dissolution: Suspend 5.0 g of Fluorescein in 50 mL of glacial acetic acid in a round-bottom flask. Heat gently (40°C) to facilitate partial dissolution.
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Nitration:
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Cool the mixture to 10–15°C.
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Add a mixture of 2.5 mL conc.
and 10 mL acetic acid dropwise over 30 minutes. -
Note: Temperature control is critical. Exceeding 20°C promotes polynitration (tetranitrofluorescein).
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Reaction: Allow the mixture to stir at room temperature for 2 hours. The solution will darken to a deep orange-brown.
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Precipitation: Pour the reaction mixture into 300 mL of ice-cold water. A yellow-orange precipitate will form immediately.
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Filtration: Filter the solid using a Büchner funnel. Wash with copious amounts of cold water to remove excess acid.
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Purification:
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Dissolve the crude solid in dilute NaOH (pH 9).
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Reprecipitate by slowly adding dilute HCl until pH < 2.
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Recrystallize from ethanol/water (80:20) to obtain pure 4,5-dinitrofluorescein.
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Applications in Bioassays
DNF is a cornerstone reagent in the design of "turn-on" fluorescence probes.
FRET-Based Hydrolysis Assays
DNF (often in the form of QSY-33 ester) is tethered to one end of a peptide or oligonucleotide, with a fluorescent reporter (e.g., FAM) on the other.
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Intact Probe: DNF quenches FAM (Signal OFF).
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Enzymatic Cleavage: Protease/Nuclease cleaves the linker. DNF diffuses away.
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Result: FAM fluorescence is restored (Signal ON).
Reductase Sensing
The nitro groups on DNF are susceptible to reduction by nitroreductases (NTR) or hypoxic environments.
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Mechanism:
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Transformation: 4,5-Dinitrofluorescein (Non-fluorescent)
4,5-Diaminofluorescein (Highly Fluorescent). -
Use Case: Imaging hypoxia in tumor tissues.
Experimental Workflow: FRET Probe Design
The following diagram outlines the logic flow for a DNF-based RNase detection assay.
Caption: Mechanism of action for a DNF-quenched FRET probe detecting RNase activity.
Safety and Stability
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Explosion Hazard: Like all polynitro aromatic compounds, dry DNF can be shock-sensitive, though less so than picric acid. Store as a hydrate or in solution.
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Toxicity: Irritant to eyes and skin. Potential mutagen due to nitro-aromatic structure. Handle with gloves and fume hood.
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Storage: Store at -20°C, protected from light. Stable in DMSO stock solutions for >6 months.
References
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PubChem. (n.d.). 4',5'-Dinitrofluorescein Compound Summary. National Library of Medicine. Retrieved from [Link]
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Mchedlov-Petrossyan, N. O., et al. (2021).[6][7] Protolytic Equilibria in Organized Solutions: Ionization and Tautomerism of Fluorescein Dyes. MDPI. Retrieved from [Link]
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Hammler, D., et al. (2020).[8] Synthesis and Characterization of Dye-Labeled Nucleotides. University of Konstanz. Retrieved from [Link]
Sources
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- 2. scribd.com [scribd.com]
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- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. WO2006074351A2 - Reversible nucleotide terminators and uses thereof - Google Patents [patents.google.com]
- 6. ORCID [orcid.org]
- 7. mdpi.com [mdpi.com]
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